molecular formula C20H18ClN5O2S2 B2825758 N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide CAS No. 872996-98-0

N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide

Cat. No.: B2825758
CAS No.: 872996-98-0
M. Wt: 459.97
InChI Key: QLAMKLRXDTWOJI-UHFFFAOYSA-N
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Description

N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, a chlorobenzylthio group, and a benzenesulfonamide moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine core. The reaction conditions often include the use of acid catalysts and elevated temperatures.

    Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with a thiol derivative of the triazolopyridazine core.

    Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylthio group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Azides, nitriles

Scientific Research Applications

N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired biological effects. The molecular targets and pathways involved may include kinases, proteases, and other enzymes critical for cell proliferation and survival.

Comparison with Similar Compounds

N-[2-(6-{[(4-Chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-B]pyridazin-3-YL)ethyl]benzenesulfonamide can be compared with other similar compounds, such as:

    Triazolothiadiazines: These compounds share the triazole ring but have a thiadiazine ring instead of a pyridazine ring. They exhibit different biological activities and chemical properties.

    Triazolopyrimidines: These compounds have a pyrimidine ring fused to the triazole ring and are known for their anticancer and antimicrobial activities.

    Triazolopyridines: These compounds have a pyridine ring fused to the triazole ring and are used in various medicinal chemistry applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[6-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S2/c21-16-8-6-15(7-9-16)14-29-20-11-10-18-23-24-19(26(18)25-20)12-13-22-30(27,28)17-4-2-1-3-5-17/h1-11,22H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAMKLRXDTWOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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